molecular formula C22H28N2O4 B10790148 Corynoxan-16-carboxylic acid, 16,17-didehydro-17-methoxy-2-oxo-, methyl ester, (7beta,16E,20alpha)-

Corynoxan-16-carboxylic acid, 16,17-didehydro-17-methoxy-2-oxo-, methyl ester, (7beta,16E,20alpha)-

Cat. No.: B10790148
M. Wt: 384.5 g/mol
InChI Key: DAXYUDFNWXHGBE-DTQAZKPQSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Corynoxan-16-carboxylic acid, 16,17-didehydro-17-methoxy-2-oxo-, methyl ester, (7beta,16E,20alpha)- involves several steps. One common method includes the extraction of the compound from Uncaria rhynchophylla using solvents like chloroform. The compound can also be synthesized through a series of chemical reactions involving the formation of the spirocyclic structure and subsequent functional group modifications .

Industrial Production Methods

Industrial production of this compound typically involves large-scale extraction from plant sources. The process includes solvent extraction, purification through chromatography, and crystallization to obtain the pure compound. The conditions are optimized to maximize yield and purity while minimizing the use of hazardous reagents .

Chemical Reactions Analysis

Types of Reactions

Corynoxan-16-carboxylic acid, 16,17-didehydro-17-methoxy-2-oxo-, methyl ester, (7beta,16E,20alpha)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, each with potentially different pharmacological properties. These derivatives are often studied for their enhanced or modified biological activities .

Scientific Research Applications

Corynoxan-16-carboxylic acid, 16,17-didehydro-17-methoxy-2-oxo-, methyl ester, (7beta,16E,20alpha)- has a wide range of scientific research applications:

Mechanism of Action

The compound exerts its effects through multiple mechanisms:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Corynoxan-16-carboxylic acid, 16,17-didehydro-17-methoxy-2-oxo-, methyl ester, (7beta,16E,20alpha)- is unique due to its specific spirocyclic structure and the combination of its pharmacological activities. Its ability to modulate multiple molecular targets makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C22H28N2O4

Molecular Weight

384.5 g/mol

IUPAC Name

methyl (E)-2-(6'-ethyl-2-oxospiro[1H-indole-3,1'-3,5,6,7,8,8a-hexahydro-2H-indolizine]-7'-yl)-3-methoxyprop-2-enoate

InChI

InChI=1S/C22H28N2O4/c1-4-14-12-24-10-9-22(17-7-5-6-8-18(17)23-21(22)26)19(24)11-15(14)16(13-27-2)20(25)28-3/h5-8,13-15,19H,4,9-12H2,1-3H3,(H,23,26)/b16-13+

InChI Key

DAXYUDFNWXHGBE-DTQAZKPQSA-N

Isomeric SMILES

CCC1CN2CCC3(C2CC1/C(=C\OC)/C(=O)OC)C4=CC=CC=C4NC3=O

Canonical SMILES

CCC1CN2CCC3(C2CC1C(=COC)C(=O)OC)C4=CC=CC=C4NC3=O

Origin of Product

United States

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